5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine

Beschreibung

Chemical Identity and Nomenclature

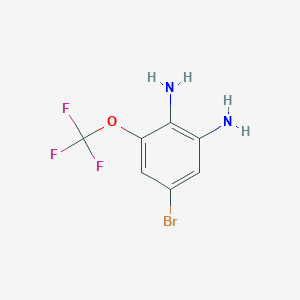

This compound represents a complex aromatic diamine compound characterized by multiple functional group substitutions on a benzene ring core structure. The compound possesses the molecular formula C₇H₆BrF₃N₂O and exhibits a molecular weight of 271.036 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine, which accurately describes the positioning of substituents on the aromatic ring.

The chemical structure features a benzene ring with amino groups at positions 1 and 2, a bromine atom at position 3, and a trifluoromethoxy group at position 5. This specific arrangement creates a molecule with distinctive electronic and steric properties that influence its reactivity patterns. The compound's Chemical Abstracts Service registry number is 1191922-50-5, providing a unique identifier for regulatory and research purposes. Alternative nomenclature systems have generated several synonymous names, including 4-bromo-5-(trifluoromethoxy)-1,2-benzenediamine and 1-bromo-4,5-diamino-2-(trifluoromethoxy)benzene.

The structural complexity of this compound extends to its stereochemical characteristics and electronic distribution. The trifluoromethoxy group introduces significant electronegativity into the molecular framework, with fluorine atoms creating localized electron-withdrawing effects that influence the overall charge distribution. The presence of two amino groups in ortho positions establishes potential for intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements and affect the compound's physical properties.

Table 1: Key Chemical Identifiers for this compound

Historical Development and Discovery

The historical development of this compound reflects broader trends in organofluorine chemistry and aromatic amine synthesis methodologies. While specific discovery dates for this particular compound are not extensively documented in the literature, its development can be traced through the evolution of trifluoromethoxy group incorporation techniques and aromatic diamine functionalization strategies. The increased interest in trifluoromethoxy-containing compounds in organic synthesis and medicinal chemistry has driven demand for new, selective, and general methods applicable to natural products and highly functionalized compounds.

The synthetic accessibility of this compound has been enhanced through advances in mechanochemical protocols and nucleophilic aromatic substitution methodologies. Research published in 2022 demonstrated mechanochemical conversion techniques for aromatic amines to aryl trifluoromethoxy derivatives using pyrylium tetrafluoroborate reagents. These methodological advances have enabled the selective substitution of aromatic amino groups with trifluoromethoxy functionality, opening new pathways for pharmaceutical industry applications and expanding accessible chemical space.

The compound's emergence in chemical databases and commercial availability reflects its growing importance in research applications. PubChem records indicate creation dates for related trifluoromethoxy-substituted aromatic diamines extending back to 2017, with regular modifications and updates continuing through 2025. This timeline suggests sustained research interest and ongoing investigations into the compound's properties and potential applications. The compound has gained recognition as a valuable synthetic intermediate, particularly in contexts requiring specific electronic properties conferred by the combination of bromine and trifluoromethoxy substituents.

Commercial availability through multiple chemical suppliers indicates established synthetic routes and reliable production methods. Companies specializing in organofluorine chemistry have incorporated this compound into their product portfolios, reflecting market demand from research institutions and pharmaceutical development programs. The compound's classification as a research-grade material emphasizes its role in exploratory chemistry rather than established industrial applications.

Position in Aromatic Diamine Chemistry

This compound occupies a distinctive position within the broader category of aromatic diamine compounds, representing an advanced example of multi-functionalized benzene derivatives. Aromatic diamines, exemplified by compounds such as o-phenylenediamine, serve as important precursors to heterocyclic compounds and find extensive use in organic synthesis. The parent compound o-phenylenediamine, with molecular formula C₆H₄(NH₂)₂, represents the simplest member of this chemical family and provides a structural foundation for understanding more complex derivatives.

The incorporation of bromine and trifluoromethoxy substituents into the aromatic diamine framework significantly alters the compound's electronic properties and reactivity patterns compared to simpler analogs. The trifluoromethoxy group functions as a strong electron-withdrawing substituent, modifying the electron density distribution across the aromatic ring and influencing the nucleophilicity of the amino groups. This electronic modification creates opportunities for selective functionalization and controlled reactivity that distinguishes this compound from less substituted aromatic diamines.

The compound's structural characteristics enable participation in various chemical transformations typical of aromatic diamines while offering additional reactivity sites through the bromine substituent. Cross-coupling reactions, particularly Suzuki-Miyaura and related methodologies, can utilize the bromine atom as a leaving group for carbon-carbon bond formation. This dual functionality positions the compound as both a nucleophilic reagent through its amino groups and an electrophilic partner through its halogen substituent.

Table 2: Comparative Analysis of Aromatic Diamine Structures

The compound's role in contemporary chemical research extends beyond traditional aromatic diamine applications to encompass specialized areas such as fluorine chemistry and pharmaceutical development. The trifluoromethoxy group has gained particular attention in medicinal chemistry due to its unique properties, including metabolic stability and favorable pharmacokinetic characteristics. This positioning places this compound at the intersection of classical aromatic chemistry and modern pharmaceutical science.

Research applications for this compound span multiple domains within organic chemistry, including its use as a building block for complex molecule synthesis and as a model system for studying electronic effects in substituted aromatic systems. The compound's availability through commercial suppliers and its inclusion in chemical databases indicates established synthetic accessibility and recognized utility within the research community. Its classification as a versatile intermediate reflects the compound's potential for incorporation into diverse synthetic schemes and its value as a starting material for further functionalization.

Eigenschaften

IUPAC Name |

5-bromo-3-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEPQWQPPUMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234109 | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-16-2 | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 5-bromo-3-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting from 3-(trifluoromethoxy)aniline derivatives

- Nitration and Reduction: Introduction of amino groups can be achieved by nitration of trifluoromethoxy-substituted benzene followed by catalytic hydrogenation to reduce nitro groups to amines.

- Bromination: Bromination is typically performed after amino groups are installed, using brominating agents such as N-bromosuccinimide (NBS) under controlled low temperature to achieve regioselective substitution at the 5-position.

Using 4-bromo-2,6-dichloroaniline as a precursor

- A patented process describes the preparation of related brominated intermediates under mild conditions (0–20°C) using N-bromosuccinimide with stirring for 1–3 hours, yielding high purity brominated compounds with minimal by-products.

- Although this patent focuses on 5-bromo-1,2,3-trichlorobenzene, the methodology of mild bromination and careful temperature control is applicable to the synthesis of this compound to avoid harsh reaction conditions.

Detailed Preparation Methodology

A representative preparation method based on available data can be summarized as follows:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Obtain or synthesize 3-(trifluoromethoxy)aniline or related substituted benzene with protected amino groups | Commercial sources or multi-step synthesis | Purity of starting material critical |

| 2. Introduction of Second Amino Group | Nitration at ortho position followed by reduction | Catalytic hydrogenation or chemical reduction | Careful control to avoid over-reduction |

| 3. Bromination | Brominate at 5-position using N-bromosuccinimide (NBS) | 0–10°C, 1–3 hours stirring | Low temperature avoids side reactions |

| 4. Purification | Precipitation in chilled water, filtration, washing, drying | Ambient or low temperature | Yields ~80%, purity >95% by GC |

This approach ensures:

- Mild reaction temperatures (0 to 20°C) to maintain functional group integrity.

- Use of NBS as a selective brominating agent.

- High yield and purity with minimal by-products.

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures during bromination (0–10°C) is crucial to prevent undesired side reactions and decomposition of amino groups.

- Reaction Time: Stirring for 1 to 3 hours allows complete bromination without excessive exposure to reagents.

- Workup: Quenching the reaction mixture into chilled water precipitates the product effectively, facilitating isolation and purification.

- Yield and Purity: Reported yields approach 80%, with purity exceeding 95% as confirmed by gas chromatography.

Comparative Table of Related Compounds and Synthesis

| Compound Name | Key Structural Features | Synthesis Notes | Applications |

|---|---|---|---|

| This compound | Bromine at 5-position, trifluoromethoxy at 3-position, ortho-diamine | Multi-step synthesis involving nitration, reduction, and bromination under mild conditions | Medicinal chemistry, materials science |

| 3-Bromo-4,5-diaminobenzotrifluoride | Similar but lacks trifluoromethoxy group | Different substitution pattern; synthesis involves trifluoromethyl derivatives | Biological activity studies |

| 4-Amino-3-bromobenzotrifluoride | Single amine group, bromine and trifluoromethyl substituents | Simpler synthesis, less functional group complexity | Intermediate in pharmaceuticals |

| 5-Bromo-3-(trifluoromethyl)aniline | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties, synthesis varies | Medicinal chemistry |

This comparison highlights the unique challenges and synthetic requirements of this compound.

Summary of Key Preparation Parameters

| Parameter | Optimal Range/Value | Impact on Synthesis |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | Selective bromination at mild conditions |

| Temperature | 0–10°C during bromination | Minimizes side reactions, preserves amines |

| Reaction Time | 1–3 hours | Ensures complete reaction without overbromination |

| Workup Solvent | Chilled water | Efficient precipitation and isolation |

| Yield | ~80% | High efficiency for industrial relevance |

| Purity | >95% (GC) | Suitable for further applications |

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins. The amino groups can form hydrogen bonds with target molecules, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine

- Molecular Formula : C₇H₆BrF₃N₂O

- CAS Number : 1257535-16-2

- Molecular Weight : 287.04 g/mol

Structural Features: This compound belongs to the benzene-1,2-diamine class, characterized by two amino groups at the 1,2-positions. The bromo substituent at position 5 and the trifluoromethoxy (-OCF₃) group at position 3 confer distinct electronic and steric properties. The trifluoromethoxy group is a strong electron-withdrawing moiety, influencing reactivity and stability .

This compound is listed as a high-purity (98%) research chemical, suggesting applications in medicinal chemistry or materials science .

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Substituents and Similarity Scores :

| Compound Name | Substituent (Position) | CAS Number | Similarity Score | Molecular Formula |

|---|---|---|---|---|

| 5-Bromo-3-fluorobenzene-1,2-diamine | -F (3) | 65896-11-9 | 0.91 | C₆H₅BrFN₂ |

| 5-Bromo-3-chlorobenzene-1,2-diamine | -Cl (3) | 823-54-1 | 0.92 | C₆H₅BrClN₂ |

| 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | -CF₃ (3) | 157026-19-2 | 0.96 | C₇H₆BrF₃N₂ |

| 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | -OCF₃ (5), -Br (3) | 1191922-50-5 | N/A | C₇H₆BrF₃N₂O |

Analysis :

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is more electron-withdrawing than -F or -Cl, reducing electron density at the aromatic ring. This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack .

- For example, coupling reactions (e.g., Suzuki-Miyaura) may proceed slower compared to less bulky analogs .

- Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility. The trifluoromethoxy variant is likely less soluble than chloro or bromo analogs due to increased hydrophobicity .

Stability and Reactivity

- Instability of Diamines : Benzene-1,2-diamines are prone to oxidation, particularly in acidic or light-exposed conditions. The trifluoromethoxy derivative’s stability is comparable to other halogenated analogs, requiring storage in inert, dark environments .

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Research Findings and Challenges

- Positional Isomerism : 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 1191922-50-5) shows distinct reactivity compared to the 5-bromo-3-substituted isomer, emphasizing the role of substituent positioning .

- Limitations : Stability issues necessitate immediate use post-synthesis for many diamine derivatives, complicating large-scale applications .

Biologische Aktivität

5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine is an aromatic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a benzene ring with two amino groups. This compound has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

- Chemical Formula : CHBrFNO

- Molecular Weight : 255.038 g/mol

- IUPAC Name : 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Compounds with similar structures have been studied for their potential as:

- Antimicrobial Agents : Demonstrating activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some derivatives in its class have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Potential applications in reducing inflammation.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Interaction Studies

Studies focusing on the interactions of this compound within biological systems have provided insights into optimizing its use. For instance, the compound's ability to inhibit specific enzymes involved in metabolic pathways has been a focal point of research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromo-5-trifluoromethylbenzene-1,2-diamine | CHBrFN | Lacks methoxy group but retains similar reactivity |

| 4-Bromo-2,6-diaminotrifluorobenzene | CHBrFN | Different positions of amino groups |

| 5-Trifluoromethylbenzene-1,2-diamine | CHFN | No bromine substituent |

This table highlights how the specific combination of halogenation and trifluoromethoxy substitution may confer distinct biological properties and reactivity patterns compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

-

Antimicrobial Activity :

- A study tested various derivatives against Staphylococcus aureus and Escherichia coli, finding that certain modifications enhanced antimicrobial efficacy.

-

Anticancer Properties :

- Research indicated that compounds with similar structures displayed significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

-

Inflammation Inhibition :

- Investigations into anti-inflammatory effects revealed that some derivatives could effectively reduce pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a benzene diamine scaffold. Introduce trifluoromethoxy groups via nucleophilic aromatic substitution (SNAr) using trifluoromethoxy precursors under anhydrous conditions with K2CO3 as a base .

-

Step 2 : Bromination can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

-

Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to detect intermediates. Adjust stoichiometry of brominating agents to avoid over-substitution .

- Data Table :

| Reaction Step | Yield (%) (Reported) | Purity (%) (HPLC) | Key Conditions |

|---|---|---|---|

| Trifluoromethoxy Substitution | 65–70 | >95 | K2CO3, DMF, 60°C |

| Bromination | 55–60 | >97 | NBS, 0–5°C, 12h |

Q. How can the purity of this compound be validated?

- Methodology :

- Use HPLC-MS (ESI+ mode) to confirm molecular weight (MW = 285.08 g/mol) and detect trace impurities .

- X-ray crystallography (e.g., SHELX suite ) can resolve structural ambiguities, particularly for regioselectivity in diamine derivatives. Mercury software aids in visualizing crystal packing and hydrogen-bonding networks.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and bromo substituents influence reactivity in cross-coupling reactions?

- Methodology :

-

Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The trifluoromethoxy group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic attack at the para position relative to bromine .

-

Experimental Validation : Test Suzuki-Miyaura coupling using Pd(PPh3)4. Compare yields for aryl boronic acids with varying electronic profiles .

- Data Contradiction Analysis :

-

Reported low yields (<40%) in coupling reactions may arise from steric hindrance from the diamine groups. Use bulkier ligands (e.g., XPhos) to stabilize Pd intermediates .

Q. What strategies resolve discrepancies in spectroscopic data for diamine derivatives?

- Methodology :

- NMR Analysis : Assign peaks using 2D NOESY to distinguish between NH2 protons and aromatic protons. The bromo substituent deshields adjacent protons (δ ≈ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirm NH2 stretching modes (3200–3400 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Contradiction Example : Overlapping NH2 and aromatic signals in 1H NMR? Use D2O exchange to identify labile protons .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH?

- Methodology :

- COSMO-RS Simulations : Predict solubility in water and organic solvents (e.g., logP ≈ 2.1). The diamine groups enhance water solubility at acidic pH (protonation) but reduce stability in basic conditions .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS monitoring. Degradation pathways include oxidation of NH2 groups to nitro derivatives .

Methodological Notes

- Synthetic Caution : Avoid using metal catalysts (e.g., Fe, Cu) in the presence of diamine groups to prevent coordination-driven side reactions .

- Crystallography : For SHELX refinement, assign anisotropic displacement parameters to bromine and fluorine atoms to improve R-factor accuracy (<0.05) .

- Safety : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.